molecular formula C16H12ClNOS B1420568 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160254-03-4

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420568
M. Wt: 301.8 g/mol
InChI Key: XTTURLOWZMMSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this compound, the quinoline core is substituted with a methyl group at the 8th position and a carbonyl chloride group at the 4th position. Additionally, a 5-methyl-2-thienyl group is attached to the 2nd position of the quinoline core .

Scientific Research Applications

Synthesis and Transformation of Quinoline Derivatives

  • Algicidal Activities : Quinoline derivatives, including those structurally related to 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, have been studied for their algicidal activities against aquatic organisms like Selenastrum capricornutum and Nitzchia closterium (Kim et al., 2000).
  • Biological Potential : Some quinoline derivatives, including those structurally similar to the compound , are used in the pharmaceutical industry due to a wide range of biological activities (Méndez et al., 2001).
  • Electrophilic Substitution Reactions : Research on quinoline derivatives, structurally related to the target compound, indicates their susceptibility to various electrophilic substitution reactions, impacting either the thiophene or quinoline fragment (Aleksandrov et al., 2012).

Potential Biological Applications

  • Antimalarial Activity : Quinoline derivatives with structural similarities to the target compound have been synthesized and tested for antimalarial activity, indicating their potential use in treating malaria (Schaefer et al., 1970).
  • Antimicrobial Properties : Sulfur derivatives of quinolinium salts, related to quinoline derivatives, have shown significant antimicrobial activity, particularly against Gram-positive bacterial strains (Empel et al., 2018).
  • Apoptosis in Leukemia Cell Lines : A quinoline derivative structurally related to the compound demonstrated the ability to induce apoptosis in leukemia cell lines, suggesting its potential application in leukemia therapy (Shenoy et al., 2007).

Future Directions

The future directions of research involving 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride are not specified in the available resources. Given its use in proteomics research, it may be involved in studies of protein structure and function .

properties

IUPAC Name

8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTURLOWZMMSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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